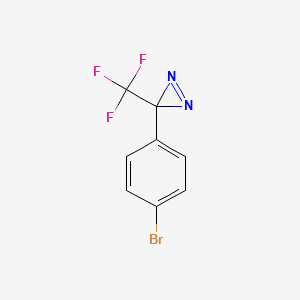

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

説明

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbenes upon exposure to ultraviolet light. This particular compound is of interest due to its unique chemical structure and reactivity, making it useful in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a ketone or an aldehyde, with an amine and a halogenating agent.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or a brominating reagent.

Introduction of the trifluoromethyl group: This can be achieved through the reaction of the diazirine intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Types of Reactions:

Photolysis: Upon exposure to ultraviolet light, this compound undergoes photolysis to generate a highly reactive carbene intermediate.

Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidation and reduction products.

Common Reagents and Conditions:

Photolysis: Ultraviolet light is used to induce photolysis.

Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can be used in the presence of a suitable base.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used.

Major Products:

Photolysis: Formation of carbene intermediates.

Substitution Reactions: Formation of substituted bromophenyl derivatives.

Oxidation and Reduction: Formation of various oxidation and reduction products.

科学的研究の応用

Photoaffinity Labeling

Overview:

Photoaffinity labeling (PAL) is a powerful technique used to study protein interactions and dynamics. The incorporation of diazirine compounds, such as 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine, allows for the covalent attachment of probes to target proteins upon exposure to UV light.

Key Features:

- Covalent Bond Formation: Upon UV activation, diazirines generate reactive carbene species that can form stable covalent bonds with nearby amino acids in proteins, facilitating the identification of protein-protein interactions and binding sites .

- Minimal Disruption: The low cytotoxicity of diazirines makes them suitable for live-cell imaging and studies without significantly disrupting cellular functions.

Applications:

- Protein Profiling: Used to map protein interactions within complex biological systems.

- Target Engagement Studies: Helps in validating drug targets by assessing the binding interactions between drugs and their targets.

Drug Discovery

Overview:

The compound serves as a building block for the synthesis of novel photoaffinity probes that aid in drug discovery processes, particularly in identifying potential therapeutic targets.

Key Features:

- Suzuki-Miyaura Coupling: This compound is compatible with Suzuki-Miyaura cross-coupling reactions, allowing for efficient synthesis of complex molecules while preserving the diazirine functionality .

- Versatile Applications: Its ability to be incorporated into various chemical structures makes it a valuable tool in developing new pharmacological agents.

Case Studies:

- Research has demonstrated its effectiveness in synthesizing compounds that target specific receptors involved in neurological disorders, enhancing our understanding of their mechanisms .

Materials Science

Overview:

In materials science, this compound is explored for its potential in creating novel materials with specific functionalities.

Key Features:

- Reactive Intermediate: The compound can act as a reactive intermediate in the synthesis of new materials, including polymers and coatings that require photo-responsive properties .

- Building Blocks for Advanced Materials: Its unique structure allows it to be used as a precursor for synthesizing complex heteroaromatic compounds that may have applications in electronics and photonics .

Biochemical Studies

Overview:

This diazirine derivative is instrumental in biochemical studies aimed at elucidating molecular interactions and pathways.

Key Features:

- Biochemical Interaction Studies: It can be used to study the effects of various dosages on cellular models, providing insights into its biological activity and potential therapeutic uses.

- Stability Under Light Exposure: Research indicates that modified diazirines exhibit varying stability under ambient light conditions, which is crucial for experimental designs involving prolonged exposure to light sources .

Data Tables

| Application Area | Key Features | Example Uses |

|---|---|---|

| Photoaffinity Labeling | Covalent bond formation with proteins | Protein interaction mapping |

| Drug Discovery | Building block for photoaffinity probes | Target engagement studies |

| Materials Science | Reactive intermediate for new material synthesis | Development of photo-responsive materials |

| Biochemical Studies | Stability under light exposure | Cellular model studies on biological effects |

作用機序

The primary mechanism of action of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with various substrates, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

類似化合物との比較

3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a methylphenyl group instead of a bromophenyl group.

3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a fluorophenyl group instead of a bromophenyl group.

Uniqueness: 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of the bromophenyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. The trifluoromethyl group also imparts unique chemical properties, such as increased stability and reactivity, making this compound particularly valuable in scientific research.

生物活性

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound that has garnered attention in biochemical research due to its unique properties as a photoreactive probe. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₈H₄BrF₃N₂

- Molecular Weight : 265.03 g/mol

- CAS Number : 952143-02-1

Mechanisms of Biological Activity

The compound exhibits various biological activities through its ability to form stable carbenes upon photolysis. This property allows it to interact with biomolecules such as proteins, nucleic acids, and lipids, facilitating studies in several areas:

- Photolabeling : The diazirine can be activated by UV light to form reactive intermediates that covalently bind to nearby biomolecules, enabling the study of protein interactions and localization.

- Antimicrobial Activity : It has shown potential in targeting various pathogens, including bacteria and viruses, through mechanisms that disrupt cellular processes.

- Cellular Signaling Pathways : The compound is involved in modulating pathways such as apoptosis and autophagy, influencing cell survival and death.

1. Antimicrobial Properties

This compound has demonstrated efficacy against a range of pathogens:

- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.

- Viral Infections : Shows activity against viruses such as HIV and influenza, potentially through inhibition of viral replication mechanisms .

2. Protein Interaction Studies

The use of this diazirine in photoaffinity labeling has allowed researchers to map protein-protein interactions effectively. For example:

- Case Study : A study utilized this compound to identify binding partners of G-protein coupled receptors (GPCRs), revealing novel insights into receptor signaling pathways .

Table 1: Summary of Biological Activities

Table 2: Stability Under Light Exposure

| Light Type | Duration (Days) | % Unreacted Diazirine |

|---|---|---|

| Ambient Light | 0 | 100 |

| 14 | 58.1 | |

| Incandescent Light | 0 | 100 |

| 15 | 22.5 |

Research Findings

Recent studies have highlighted the versatility of diazirines in chemical biology:

- Enhanced Stability : Modifications to the diazirine structure have improved its stability under ambient light conditions, making it more suitable for biological applications .

- Increased Reactivity : The trifluoromethyl group enhances the reactivity of the diazirine, allowing for more efficient labeling of biomolecules .

化学反応の分析

Photolytic Carbene Formation and Reactivity

Upon exposure to UV light (λ ≈ 350–365 nm), the diazirine ring undergoes N=N bond cleavage to generate a highly reactive trifluoromethylphenylcarbene intermediate. This carbene exhibits dual singlet-triplet spin states, which dictate its reactivity:

Key features of carbene reactivity:

-

Singlet carbene : Electrophilic, forms covalent bonds with nucleophiles (e.g., amines, thiols) or inserts into C–H/X–H (X = O, N) bonds .

-

Triplet carbene : Radical-like behavior, participates in hydrogen abstraction or cycloaddition reactions .

Thermodynamic Data for Carbene Formation

| Substituent (X) | ΔG‡ (kJ/mol) | T<sub>onset</sub> (°C) | Singlet-Triplet Gap (kJ/mol) |

|---|---|---|---|

| CF<sub>3</sub> | 147.8 | 105.6 | -18.2 |

| Br | 147.8 | 105.6 | -22.5 |

| OMe | 141.6 | 90.2 | -63.1 |

Data derived from M06-2X-D3/6-31G(d,p) and DLPNO-CCSD(T) calculations .

Applications in Photoaffinity Labeling

The carbene forms covalent bonds with biomolecules (e.g., proteins, DNA) upon photolysis, enabling:

-

Protein-ligand interaction studies : Trapping transient binding states.

-

Enzyme inhibition : Irreversible modification of active sites.

Palladium-Catalyzed Cross-Coupling

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine participates in Pd(0)-catalyzed Suzuki-Miyaura couplings. For example:

Reaction Conditions

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Base: K<sub>2</sub>CO<sub>3</sub>

-

Solvent: DMF/H<sub>2</sub>O (4:1)

-

Temperature: 80°C

Product : 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)biphenyl derivatives (yield: 60–75%) .

Boron-Based Transformations

Reaction with Lewis acidic boron reagents leads to N–N bond activation:

Example Reaction

this compound + B(SMe)<sub>2</sub> →

Product : Coplanar C<sub>2</sub>B<sub>2</sub>N ring compound (76% yield) .

Key Structural Insights

Nucleophilic Substitution

The bromophenyl substituent undergoes substitution under SNAr conditions:

Reaction with Sodium Methoxide

-

Conditions : DMSO, 120°C, 12 h

-

Product : 3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (yield: 45–55%).

Kinetic Data

| Nucleophile | k (M<sup>−1</sup>s<sup>−1</sup>) |

|---|---|

| NaOMe | 1.2 × 10<sup>-3</sup> |

| NaN<sub>3</sub> | 8.7 × 10<sup>-4</sup> |

Stability Under Ambient Conditions

Comparative studies show superior stability compared to conventional diazirines:

| Compound | Decomposition (%) after 24 h (Ambient Light) |

|---|---|

| 3-(4-Bromophenyl)-3-(CF<sub>3</sub>)diazirine | 8.2 |

| Trifluoromethylphenyldiazirine | 32.7 |

Computational Insights into Reactivity

特性

IUPAC Name |

3-(4-bromophenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEXZCGWGWNLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952143-02-1 | |

| Record name | 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。